5,6-Dimethyl-1-prop-2-ynylbenzimidazole

Description

Contextualization within Benzimidazole (B57391) Chemistry

The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry. nih.gov This scaffold is a constituent of naturally occurring compounds, most notably N-ribosyldimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. arabjchem.org The structural similarity of the benzimidazole core to natural purine (B94841) bases allows its derivatives to interact readily with various biopolymers, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govarabjchem.org 5,6-Dimethyl-1-prop-2-ynylbenzimidazole is a synthetic derivative that falls within this important class of compounds, and its specific substitutions are expected to modulate its chemical and biological properties.

Structural Features and Core Benzimidazole Scaffold Significance

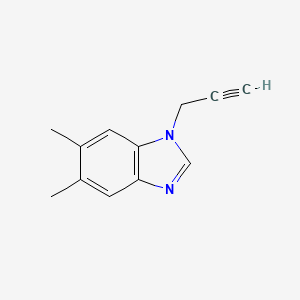

The structure of this compound is characterized by three key components: the core benzimidazole scaffold, two methyl groups at the 5 and 6 positions of the benzene ring, and a propargyl (prop-2-ynyl) group attached to the N1 position of the imidazole ring.

The benzimidazole scaffold itself is considered a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets. nih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with proteins and enzymes. utexas.edu

The 5,6-dimethyl substitution pattern is biologically significant, as this is the substitution found in the benzimidazole moiety of vitamin B12. wikipedia.org This specific methylation pattern can influence the electronic properties and bioavailability of the molecule.

The N-propargyl group is a particularly interesting functional group in medicinal chemistry. The terminal alkyne is a versatile handle for further chemical modifications, such as "click chemistry" reactions, which are widely used in drug discovery and bioconjugation. nih.gov The propargyl group itself has been incorporated into various bioactive molecules to enhance their potency and target specificity. researchgate.net

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| IUPAC Name | 5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-benzimidazole |

| Molar Mass | 184.24 g/mol |

| SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC#C |

| InChI Key | MVASOUNOZMEWRN-UHFFFAOYSA-N |

Overview of Academic Research Directions and Importance

While specific research on this compound is not extensively published, its structural components suggest several promising avenues for academic investigation. The combination of the biologically relevant 5,6-dimethylbenzimidazole (B1208971) core with the synthetically versatile propargyl group makes it an attractive building block for the synthesis of more complex molecules.

Potential research directions include:

Medicinal Chemistry: The compound could be used as a scaffold to develop new therapeutic agents. The terminal alkyne allows for the facile introduction of various pharmacophores through click chemistry, enabling the rapid generation of a library of compounds for screening against different diseases. Given the known activities of benzimidazole derivatives, these new compounds could be investigated for their potential as anticancer, antimicrobial, or antiviral agents. mdpi.com

Chemical Biology: The propargyl group can be used to attach fluorescent dyes or affinity tags to the benzimidazole core. Such labeled molecules could serve as chemical probes to study the biological targets of benzimidazole derivatives and to elucidate their mechanisms of action.

Materials Science: The terminal alkyne functionality opens up possibilities for the incorporation of this molecule into polymers and other materials. This could lead to the development of new materials with interesting optical or electronic properties. acs.org

The importance of this compound lies in its potential as a versatile research tool and a building block for the creation of novel functional molecules. Its synthesis and further derivatization could lead to significant advancements in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1-prop-2-ynylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14/h1,6-8H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVASOUNOZMEWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5,6 Dimethyl 1 Prop 2 Ynylbenzimidazole and Analogues

De Novo Synthesis Approaches for Benzimidazole (B57391) Ring Formation

The foundational step in synthesizing the target compound and its analogues is the construction of the benzimidazole ring system. This is often achieved through cyclocondensation reactions that form the fused imidazole (B134444) ring onto a benzene (B151609) derivative.

Cyclocondensation Reactions Involving o-Phenylenediamines and Isothiocyanates

A common and versatile method for creating the benzimidazole core, particularly for derivatives bearing a sulfur atom at the 2-position, involves the reaction of an o-phenylenediamine (B120857) with an isothiocyanate. This approach leads to the formation of a 2-mercaptobenzimidazole (B194830) or its tautomeric form, benzimidazole-2-thione. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbon of the isothiocyanate, forming a thiourea (B124793) intermediate which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable benzimidazole-2-thione structure.

This method is advantageous due to the wide availability of substituted o-phenylenediamines and isothiocyanates, allowing for the synthesis of a diverse library of benzimidazole derivatives. nih.gov The reaction conditions can be tailored, but it often involves heating the reactants in a suitable solvent.

Formation of 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones

Once the benzimidazole-2-thione scaffold is established, the prop-2-ynyl group can be introduced. This is typically achieved through an N-alkylation reaction. The nitrogen atom of the benzimidazole-2-thione acts as a nucleophile, attacking an electrophilic propargyl source, such as propargyl bromide or propargyl chloride, in the presence of a base. The base deprotonates the N-H group of the imidazole ring, enhancing its nucleophilicity and facilitating the substitution reaction to form the N-propargylated product.

The reaction of 1H-benzo[d]imidazole-2(3H)-thione with various alkylating agents, including propargyl halides, is a key step in creating precursors for more complex structures. mdpi.comnih.gov This process yields 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are versatile intermediates for further chemical transformations.

Synthesis of Thiazolo[3,2-a]benzimidazole Derivatives

The 1,3-dihydro-2H-benzimidazole-2-thione intermediates are pivotal in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles. nih.gov These derivatives are formed by annulating a thiazole (B1198619) ring onto the benzimidazole core. A common strategy involves the reaction of the 2-mercaptobenzimidazole with α-haloketones or other bifunctional electrophiles. nih.govnih.gov

The synthesis proceeds in two main steps:

S-Alkylation: The sulfur atom of the benzimidazole-2-thione attacks the electrophilic carbon of the α-haloketone, forming an S-substituted intermediate.

Intramolecular Cyclization: The nitrogen atom of the benzimidazole ring then attacks the carbonyl carbon of the newly introduced side chain, followed by dehydration, to form the fused thiazole ring. nih.gov

An alternative route involves reacting N-(2-aminophenyl)-thiazoline-2-thiones with methyl iodide to form thiazolium iodides, which then cyclize upon heating in methanol (B129727) to yield the thiazolo[3,2-a]benzimidazole skeleton. nih.govresearchgate.net This method provides high yields and is advantageous in terms of simplicity and the availability of starting materials. nih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Mercaptobenzimidazole | α-Haloketones | Thiazolo[3,2-a]benzimidazole | nih.gov |

| N-(2-Aminophenyl)-thiazoline-2-thione | 1. CH₃I, Acetone; 2. Methanol, Reflux | Thiazolo[3,2-a]benzimidazole | nih.govnih.gov |

| 1H-Benzimidazole-2-thiols | Chloroacetic acid, Aldehyde, Acetic anhydride | 2-Substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones | uctm.edu |

Strategies for Introducing Prop-2-ynyl and Related Alkynyl Moieties onto Heterocyclic Systems

The introduction of a prop-2-ynyl (propargyl) group onto a heterocyclic system is a fundamental transformation in synthetic organic chemistry, often employed to create molecules for click chemistry or as precursors for further functionalization. The most common method is the N-alkylation of a heterocyclic amine with a propargyl halide.

This reaction is a nucleophilic substitution where the nitrogen atom of the heterocycle acts as the nucleophile. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to deprotonate the N-H bond, thereby increasing the nucleophilicity of the nitrogen atom. The choice of solvent is also crucial and often includes polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF). The reactivity of the propargyl halide is also a factor, with propargyl bromide generally being more reactive than propargyl chloride.

Preparation of Functionalized 5,6-Dimethylbenzimidazolium Salts

Benzimidazolium salts are ionic compounds that have found applications in various fields, including as precursors to N-heterocyclic carbenes (NHCs). The synthesis of functionalized 5,6-dimethylbenzimidazolium salts typically involves the quaternization of a 5,6-dimethylbenzimidazole (B1208971) derivative.

This is achieved by reacting the neutral 5,6-dimethylbenzimidazole with an alkylating agent. If the starting benzimidazole is already N-substituted, this reaction creates a quaternary ammonium (B1175870) salt. For instance, a series of vinyl functionalized 5,6-dimethylbenzimidazolium salts have been synthesized and characterized. nih.gov The synthesis involves reacting an N-substituted 5,6-dimethylbenzimidazole with an appropriate vinyl-containing alkyl halide. These salts are stable compounds that can be isolated and purified, and they serve as important building blocks for more complex molecular architectures. nih.gov

Biosynthetic Pathways of 5,6-Dimethylbenzimidazole in Biological Systems

5,6-Dimethylbenzimidazole (DMB) is a naturally occurring compound of significant biological importance, most notably as the axial ligand for the cobalt atom in vitamin B₁₂ (cobalamin). wikipedia.org The biosynthesis of DMB is a fascinating enzymatic process that occurs in certain bacteria.

The biosynthesis of DMB starts from flavin mononucleotide (FMN). wikipedia.org An enzyme known as 5,6-dimethylbenzimidazole synthase catalyzes the conversion of FMN into DMB and riboflavin (B1680620). This process involves a complex rearrangement where the xylene ring of FMN is cleaved and reformed to produce the benzimidazole structure. Studies have shown that the 4,5-dimethyl-1,2-phenylene unit of DMB is derived from a bimolecular condensation of 6,7-dimethyl-8-ribityllumazine, which is also a precursor in the biosynthesis of riboflavin. rsc.org This shared precursor elegantly connects the biosynthetic pathways of riboflavin and the DMB moiety of vitamin B₁₂. rsc.orgacs.org

In some organisms, like Salmonella typhimurium, the de novo synthesis of DMB has been confirmed, and mutants deficient in this pathway can incorporate other benzimidazole derivatives if supplied externally. nih.gov Nutritional studies of these mutants have helped to identify intermediates in the pathway, such as 4,5-dimethylphenylenediamine, suggesting its role in the formation of the imidazole ring of DMB. nih.gov

| Precursor | Key Enzyme/Process | Product | Biological Significance | Reference(s) |

| Flavin mononucleotide (FMN) | 5,6-Dimethylbenzimidazole synthase | 5,6-Dimethylbenzimidazole (DMB) | Axial ligand for cobalt in Vitamin B₁₂ | wikipedia.org |

| 6,7-Dimethyl-8-ribityllumazine | Bimolecular condensation | 4,5-Dimethyl-1,2-phenylene unit of DMB | Links biosynthesis to riboflavin pathway | rsc.org |

Enzymatic Conversion from Precursors

The biosynthesis of 5,6-dimethylbenzimidazole is a fascinating example of molecular transformation, where a flavin mononucleotide (FMN) is converted into DMB. nih.gov This process is particularly noteworthy as it involves the "cannibalization" of a flavin cofactor to produce the lower ligand of vitamin B12.

The aerobic pathway for DMB biosynthesis involves the oxidative fragmentation of reduced flavin mononucleotide (FMNH2). nih.gov In this complex reaction, the isoalloxazine ring and the ribityl tail of FMNH2 are transformed to form DMB. nih.gov Research on organisms like Propionibacterium freudenreichii and Propionibacterium shermanii has shown that homogenates can transform riboflavin into 5,6-dimethylbenzimidazole, a process stimulated by nicotinamide. nih.gov Further studies have identified flavin mononucleotide and flavin-adenine dinucleotide as superior substrates for this conversion compared to riboflavin. nih.gov

| Precursor | Product | Organism Example |

| Flavin mononucleotide (reduced, FMNH2) | 5,6-dimethylbenzimidazole (DMB) | Rhodospirillum rubrum |

| Riboflavin | 5,6-dimethylbenzimidazole (DMB) | Propionibacterium freudenreichii |

Role of 5,6-Dimethylbenzimidazole Synthase

The key enzyme responsible for the conversion of FMNH2 to DMB is 5,6-dimethylbenzimidazole synthase , also known as BluB . wikipedia.org This enzyme has the systematic name FMNH2 oxidoreductase (5,6-dimethylbenzimidazole forming). wikipedia.org The BluB protein is a flavin destructase that catalyzes this complex, oxygen-dependent transformation. nih.govresearchgate.net

The reaction catalyzed by BluB is intricate, involving more than 14 sequential steps in two distinct stages. nih.govresearchgate.net In the initial stage, BluB facilitates the incorporation of dioxygen and the fragmentation of the isoalloxazine ring of FMNH2. nih.govresearchgate.net This leads to the formation of alloxan (B1665706) and a ribityl dimethylphenylenediimine intermediate. nih.govresearchgate.net In the second stage, alloxan acts as a multifunctional cofactor, serving as a proton donor, proton acceptor, and hydride acceptor to catalyze the subsequent reaction steps. nih.govresearchgate.net

A critical step in this process is the retro-aldol cleavage of the C1'-C2' bond of the intermediate, which is the rate-determining step with a significant energy barrier. nih.govresearchgate.net This cleavage produces D-erythrose 4-phosphate and the precursor that will cyclize to form DMB. nih.govresearchgate.net The C-2 atom of the resulting 5,6-dimethylbenzimidazole is derived from the C-1' of the ribityl group of FMNH2. wikipedia.org

The significance of BluB is underscored by studies on Sinorhizobium meliloti, where a mutant lacking a functional bluB gene is unable to produce cobalamin unless DMB is supplied externally. ucdavis.edu This demonstrates the essential role of BluB in the biosynthesis of the lower ligand of vitamin B12. ucdavis.edu

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

| 5,6-dimethylbenzimidazole synthase (BluB) | 1.14.99.40 | FMNH2, O2 | 5,6-dimethylbenzimidazole, D-erythrose 4-phosphate, other products | Catalyzes the synthesis of the lower ligand of vitamin B12 |

Chemical Reactivity and Reaction Mechanisms of 5,6 Dimethyl 1 Prop 2 Ynylbenzimidazole Analogues

Mechanistic Aspects of Cyclocondensation Reactions

The synthesis of the benzimidazole (B57391) core is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. The formation of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes proceeds under oxidative conditions. acs.org

A proposed mechanism for this reaction when catalyzed by sodium metabisulfite (B1197395) (Na₂S₂O₅) involves the catalyst acting as a reducing agent. The process is initiated by the reaction of Na₂S₂O₅ with the aldehyde, where it donates electrons to form a reactive metabisulfite adduct of the aldehyde. This adduct is then readily condensed with the o-phenylenediamine. The subsequent cyclization and aromatization lead to the formation of the 2-substituted benzimidazole. acs.org

The general pathway for the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid involves the following key steps:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid.

Tetrahedral Intermediate: Formation of a tetrahedral intermediate.

Dehydration: Elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.

Intramolecular Cyclization: The second amino group attacks the amide carbonyl carbon.

Final Dehydration: A second molecule of water is eliminated to yield the final benzimidazole ring.

Various catalysts and reaction conditions have been developed to promote this cyclocondensation, including the use of nanocomposites and acidic ionic liquids, which can enhance reaction rates and yields under milder conditions. nih.gov

Investigation of Isomerization Phenomena in Benzimidazole Derivatives

Isomerization in benzimidazole derivatives is primarily dominated by annular tautomerism, a form of prototropy where a proton migrates between the N-1 and N-3 positions of the imidazole (B134444) ring. nih.govencyclopedia.pub This phenomenon is a dynamic equilibrium between two structurally isomeric forms and is crucial for understanding the chemical and biological properties of many benzimidazole compounds. encyclopedia.pubumich.edu

This tautomeric equilibrium is rapid in solution, resulting in a time-averaged structure. Consequently, in the ¹³C NMR spectra of N-unsubstituted benzimidazoles, a characteristic set of four signals is observed for the benzene (B151609) ring carbons. This is due to the magnetic equivalence of C-4 and C-7, as well as C-5 and C-6, caused by the fast proton exchange. nih.gov However, in the solid state or in specific solvents that slow down the proton exchange, the tautomerism can be "blocked," leading to distinct signals for these carbon atoms. beilstein-journals.org

For N-1 substituted derivatives such as 5,6-Dimethyl-1-prop-2-ynylbenzimidazole, the annular tautomerism is prevented because the proton at the N-1 position is replaced by the propargyl group. This results in a fixed structure where the two nitrogen atoms are no longer equivalent.

The study of tautomerism is critical as the binding affinity of a benzimidazole derivative to a biological target, such as a protein, can be dependent on a specific tautomeric form. nih.govencyclopedia.pub Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these tautomeric equilibria. encyclopedia.pub

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole (BI) Demonstrating Tautomeric Averaging in Solution Data derived from studies on benzimidazole tautomerism. nih.gov

Carbon Atom Observed Chemical Shift (δ, ppm) in CDCl₃ Comment C-2 141.5 - C-3a/C-7a 138.6 Averaged signal due to tautomerism C-4/C-7 115.1 Averaged signal due to tautomerism C-5/C-6 122.9 Averaged signal due to tautomerism

Reactivity of Alkynyl Substituents within the Benzimidazole Framework

The prop-2-ynyl (propargyl) group attached to the N-1 position of the benzimidazole ring introduces a versatile functional handle for a variety of chemical transformations. The terminal alkyne is particularly reactive and participates in several important coupling and cycloaddition reactions.

Click Chemistry: The most prominent reaction involving the terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govalliedacademies.orgThis reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of the benzimidazole derivative and an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govThis reaction is highly efficient, regiospecific, and proceeds under mild conditions, often in aqueous media, making it a powerful tool for conjugating the benzimidazole moiety to other molecules. alliedacademies.orgiris-biotech.deSonogashira Coupling: Another significant transformation is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgThis reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgIt allows for the direct extension of the alkyne chain by coupling it with various aromatic or vinylic systems, providing access to a wide range of conjugated molecules. libretexts.orgorganic-chemistry.orgWhile highly versatile, newer methods have been developed for copper-free Sonogashira couplings to avoid the potential side reaction of alkyne dimerization. libretexts.orgInverse Sonogashira Coupling: A complementary strategy, termed "inverse Sonogashira coupling," involves the reaction of an unreactive C-H bond in an arene or heterocycle with an alkynyl halide. nih.govThis approach offers an alternative route for the direct alkynylation of various substrates.

The reactivity of the propargyl group can sometimes be complex. For instance, attempts to use propargyl bromide in certain click reactions have been reported as unsuccessful, potentially due to side reactions with the copper catalyst. researchgate.netacs.org

Table 2: Key Reactions of the Alkynyl Group in Benzimidazole AnaloguesStudies on Electrochemical Properties and Oxidation Potential

The electrochemical behavior of benzimidazole derivatives is of significant interest, particularly in the fields of materials science and corrosion inhibition. The benzimidazole ring system can be electrochemically oxidized, and its redox properties are highly dependent on the substituents attached to the aromatic framework. electrochemsci.org Studies on related benzimidazole compounds have shown that they are effective corrosion inhibitors for metals in acidic solutions. electrochemsci.orgTheir inhibitory action is attributed to the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and the π-electrons of the aromatic system, which can interact with the d-orbitals of the metal. electrochemsci.orgpeacta.orgThe efficiency of inhibition increases with the concentration of the inhibitor due to greater surface coverage. peacta.org Potentiodynamic polarization studies indicate that many benzimidazole derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.org Furthermore, the site-selectivity of electrooxidation on the benzimidazole ring has been investigated. For instance, electrochemical hydroxylation can occur regioselectively on the benzene portion of the molecule. The observed regioselectivity is often consistent with that of electrophilic aromatic substitutions, suggesting a mechanism that may involve the formation of arene radical cations. researchgate.netThe oxidation potentials for these reactions can vary over a wide range, accommodating substrates with different electronic properties. researchgate.netTechniques such as cyclic voltammetry are employed to study the electron transfer mechanisms and determine the redox potentials of these compounds. doi.org

Table 3: Compound Names MentionedSpectroscopic Characterization Methodologies for 5,6 Dimethyl 1 Prop 2 Ynylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 5,6-Dimethyl-1-prop-2-ynylbenzimidazole, both proton (¹H) and carbon-13 (¹³C) NMR are critical for a complete structural assignment.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is a primary technique for determining the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The aromatic protons on the benzimidazole (B57391) ring, the methyl group protons, the methylene protons of the propargyl group, and the terminal alkyne proton would each appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicities) reveal adjacent proton-proton (H-H) couplings, helping to establish the connectivity of the molecular fragments.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This includes the sp³-hybridized carbons of the two methyl groups and the methylene group, the sp-hybridized carbons of the alkyne moiety, and the sp²-hybridized carbons of the benzimidazole ring system. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further confirming the carbon skeleton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, medium to large molecular weight compounds. In the analysis of this compound, ESI-MS would be expected to generate a prominent protonated molecular ion peak, [M+H]⁺. The exact mass of this ion allows for the confirmation of the compound's elemental composition and molecular weight. Based on its molecular formula (C₁₂H₁₂N₂), the predicted m/z for the [M+H]⁺ ion is approximately 185.1073.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 185.10733 |

| [M+Na]⁺ | 207.08927 |

| [M-H]⁻ | 183.09277 |

| [M+NH₄]⁺ | 202.13387 |

Note: Data is based on predicted values and may vary slightly in experimental results.

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS-MS) involves multiple stages of mass analysis to probe the structure of a selected ion. In this technique, the [M+H]⁺ ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the compound's structure and connectivity. The fragmentation patterns can reveal the loss of the propargyl group or other characteristic cleavages of the benzimidazole ring, providing definitive structural evidence.

LC-ESI-QFT for High-Resolution Mass Analysis

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer. This technique is used to obtain highly accurate mass measurements, which can confirm the elemental formula of this compound and any of its metabolites or degradation products with a high degree of confidence. The high resolution allows for the differentiation of compounds with very similar nominal masses.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent bonds.

For this compound, the IR spectrum is predicted to exhibit several distinct absorption bands that correspond to its unique structural components: the benzimidazole ring, the dimethyl substituents, and the N-propargyl (prop-2-ynyl) group.

Key expected vibrational modes include:

Terminal Alkyne Group (≡C-H and C≡C): The most diagnostic peaks for the propargyl group are the ≡C-H stretching vibration, which appears as a strong and sharp band around 3330-3270 cm⁻¹, and the C≡C triple bond stretch, which is typically a weak band in the 2260-2100 cm⁻¹ region. orgchemboulder.com The presence of both peaks is a strong indicator of a terminal alkyne. orgchemboulder.comlibretexts.org

Aromatic and Alkyl C-H Stretching: Aromatic C-H stretching vibrations from the benzimidazole ring are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹). libretexts.org In contrast, the C-H stretching vibrations from the two methyl groups (CH₃) will absorb just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic Ring and Imidazole (B134444) Core (C=C and C=N): The stretching vibrations of the C=C bonds within the benzene (B151609) ring and the C=N bond of the imidazole ring are expected to produce a series of bands in the 1650-1450 cm⁻¹ region. Benzimidazole derivatives often show characteristic C=N stretching between 1618-1590 cm⁻¹ and C-N stretching between 1469-1452 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ fingerprint region. The terminal alkyne also has a characteristic C-H bending vibration in the 700-610 cm⁻¹ range. orgchemboulder.com

The following table summarizes the predicted characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3020 | Medium to Weak |

| Alkyl (Methyl) C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic/Imidazole Ring | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| Imidazole Ring | C-N Stretch | 1469 - 1452 | Medium |

| Terminal Alkyne | ≡C-H Bend | 700 - 610 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing conjugated π-electron systems and chromophores.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the benzimidazole core, which is a significant chromophore. Benzimidazole itself typically displays two main absorption bands corresponding to π → π* transitions. sci-hub.box One band appears around 243-245 nm and a second, more complex band appears as a doublet around 272-281 nm. sci-hub.box These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system.

The substitution on the benzimidazole ring influences the precise wavelength of maximum absorbance (λmax). The two methyl groups at the 5- and 6-positions act as auxochromes, which may cause a slight bathochromic shift (shift to longer wavelengths) of these absorption bands. The propargyl group at the N1-position can also influence the electronic environment. The absorption spectrum for N-Butyl-1H-benzimidazole, for instance, shows peaks at 248 nm and near 295 nm. semanticscholar.org Research on other benzimidazole derivatives indicates that transitions can occur in the range of 293–311 nm, which may be assigned to intramolecular charge transfer within the molecule. sci-hub.box

The expected electronic transitions for this compound are summarized in the table below.

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Benzimidazole Ring | π → π | ~245 - 250 |

| Benzimidazole Ring | π → π | ~275 - 285 (doublet) |

| Entire Molecule | Intramolecular Charge Transfer (ICT) | ~290 - 315 |

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

While IR and UV-Vis spectroscopy identify functional groups and conjugated systems, advanced techniques are required to probe the three-dimensional structure and intermolecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.

¹H and ¹³C NMR: These techniques would be used to confirm the molecular skeleton of this compound. The number of signals, their chemical shifts (ppm), and their splitting patterns (multiplicity) would correspond directly to the different types of protons and carbons in the molecule, confirming the presence of the dimethyl, propargyl, and benzimidazole moieties. For benzimidazole derivatives, ¹³C NMR is particularly useful for confirming the tautomeric form and substitution pattern.

2D NMR Techniques: For molecular interaction analysis, two-dimensional NMR experiments are crucial. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close to each other in space, even if they are not directly bonded. This data allows for the determination of the molecule's preferred conformation in solution, such as the spatial orientation of the propargyl group relative to the benzimidazole plane. It can also reveal information about how molecules aggregate or interact with each other at higher concentrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition with high accuracy. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₁₂N₂. Furthermore, advanced MS techniques can be used to study non-covalent molecular interactions. Electrospray Ionization (ESI) is a soft ionization technique that can transfer intact molecular complexes and non-covalently bound aggregates from solution to the gas phase, allowing for the study of host-guest chemistry or self-assembly, which are key aspects of molecular interaction analysis.

Computational Chemistry and Theoretical Studies of 5,6 Dimethyl 1 Prop 2 Ynylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric parameters of 5,6-Dimethyl-1-prop-2-ynylbenzimidazole. These methods, based on the principles of quantum mechanics, provide a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G++(d,p) basis set, are commonly employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO is a significant parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. Such information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G++)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values for similar benzimidazole (B57391) derivatives based on computational studies.

The presence of the flexible prop-2-ynyl group at the N1 position of the benzimidazole ring allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers and to map the potential energy surface of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The results of such analyses are critical for understanding how the molecule might fit into a biological receptor or interact with other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of this compound over time, offering insights that are not accessible from static quantum chemical calculations.

While DFT is highly accurate, it is also computationally expensive. For larger systems or for preliminary geometry optimizations, molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF), are often used. MMFF provides a faster method for geometry optimization by treating the molecule as a collection of atoms held together by classical mechanical springs. This method is particularly useful for an initial exploration of the conformational space before refining the structures with more accurate but costly DFT calculations.

Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound in a more comprehensive manner. irb.hr In an MD simulation, the atoms of the molecule are allowed to move over time according to the laws of classical mechanics. This provides a dynamic picture of the molecule's behavior, including its vibrational motions and conformational changes. MD simulations are particularly useful for understanding how the molecule behaves in a solvent or when interacting with a biological target, such as a protein. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments and the energetic barriers between them.

Structure-Property Relationship Investigations

Computational studies are instrumental in establishing structure-property relationships. For this compound, this involves correlating its calculated structural and electronic properties with its observed or predicted chemical and biological activities. Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges. jocpr.com These models can then be used to predict the properties of related benzimidazole derivatives, thereby guiding the design of new molecules with desired characteristics.

Table 2: Key Molecular Descriptors for QSAR Studies of Benzimidazole Derivatives

| Descriptor | Description | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Influences bioavailability |

| HOMO/LUMO Energy | Frontier orbital energies | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of molecular polarity | Affects solubility and intermolecular interactions |

Note: This table lists common descriptors used in QSAR studies for this class of compounds.

Development and Application of Structure-Based Descriptors

There is no specific information available in the public domain regarding the development and application of structure-based descriptors for this compound. Such studies would typically involve the calculation of various molecular descriptors, such as quantum-chemical, topological, and geometrical parameters, to quantitatively describe the molecule's structure. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties.

Correlation of Molecular Topology and Geometry with Chemical Behavior

Detailed studies correlating the specific molecular topology and geometry of this compound with its chemical behavior have not been specifically reported. The unique arrangement of its atoms, including the benzimidazole ring system, the dimethyl substituents at positions 5 and 6, and the propargyl group at position 1, would undoubtedly influence its electronic distribution, steric profile, and potential for intermolecular interactions. Theoretical calculations could elucidate how these features govern its reactivity, stability, and binding affinities, but such dedicated research is not currently available.

Molecular Docking and Receptor Binding Site Analysis

Ligand-Target Interaction Prediction with Biological Macromolecules

While molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, specific studies detailing the ligand-target interaction predictions for this compound are not found in the reviewed literature. Research on other benzimidazole derivatives has shown their potential to interact with various biological macromolecules, suggesting that this compound could also exhibit interesting binding properties. However, without specific docking studies, any potential targets and interaction modes remain speculative.

Utilization of Computational Software Platforms (e.g., AUTODOCK, Schrodinger's Maestro)

There are no specific published examples of the utilization of computational software platforms like AUTODOCK or Schrodinger's Maestro for the study of this compound. These powerful software suites are routinely used for molecular docking, molecular dynamics simulations, and other computational chemistry tasks. The application of these tools to this compound would be a logical step in any research program aimed at understanding its potential biological activity, but such work has not been made publicly available.

Biological Activity and Mechanistic Studies of 5,6 Dimethyl 1 Prop 2 Ynylbenzimidazole Derivatives

Enzyme Inhibition Studies

The benzimidazole (B57391) scaffold, particularly when substituted, serves as a versatile platform for the development of potent enzyme inhibitors. The following sections detail the inhibitory activities of derivatives related to 5,6-Dimethyl-1-prop-2-ynylbenzimidazole against a range of clinically relevant enzymes.

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase) by Related Benzimidazolium Salts

Derivatives of benzimidazole, particularly in the form of benzimidazolium salts, have demonstrated notable inhibitory effects against cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions such as Alzheimer's disease.

Research into nitrile-substituted benzimidazolium salts has shown highly potent inhibition of AChE. nih.gov Similarly, chloro-/fluorobenzyl-substituted benzimidazolium salts were identified as effective AChE inhibitors. ekb.eg Studies on various 5,6-dimethyl-1H-benzo[d]imidazol-2-yl derivatives have also confirmed their inhibitory potential against both AChE and BChE, with some compounds showing promising results in in-vitro assays. acs.org The inhibitory constants (Kᵢ) from a study on nitrile-substituted benzimidazolium salts highlight their high affinity for AChE. nih.gov

| Compound Type | Enzyme | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| Nitrile-Substituted Benzimidazolium Salts | Acetylcholinesterase (AChE) | 26.71–119.09 nM |

| Chloro-/fluorobenzyl-substituted benzimidazolium salts | Acetylcholinesterase (AChE) | 0.94–10.24 µM |

Carbonic Anhydrase Isoenzyme (hCA I, hCA II) Inhibition by Derivatives

Benzimidazole derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport. researchgate.net The inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) is particularly relevant for therapeutic applications, including the treatment of glaucoma.

Studies have revealed that the inhibitory activity of benzimidazole derivatives is highly dependent on the nature and position of their substitutions. researchgate.net For instance, a series of nitrile-substituted benzimidazolium salts demonstrated potent inhibition against both hCA I and hCA II. nih.govnih.gov The inhibitory constants (Kᵢ) for these salts were found to be in the nanomolar range, indicating strong binding to the enzymes. nih.govnih.gov Other research on different series of benzimidazole derivatives has also reported significant inhibitory activity, with IC₅₀ values extending into the low micromolar range. researchgate.netnih.gov

| Compound Series | Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ Range |

|---|---|---|

| Nitrile-Substituted Benzimidazolium Salts | hCA I | 19.77–133.68 nM (Kᵢ) |

| hCA II | 13.09–266.38 nM (Kᵢ) | |

| Various Benzimidazole Derivatives | Bovine Carbonic Anhydrase | 7.47 µM (IC₅₀ for most active compound) |

Inhibition of α-Glycosidase by Benzimidazole Analogues

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simple sugars. Its inhibition is a well-established therapeutic approach for managing type-II diabetes mellitus by controlling postprandial hyperglycemia. nih.gov Numerous studies have identified benzimidazole analogues as effective α-glucosidase inhibitors.

A wide range of synthesized benzimidazole derivatives, including those with hydrazone moieties, have shown varying degrees of inhibitory activity against yeast α-glucosidase, with IC₅₀ values ranging from the low micromolar to higher concentrations. nih.gov For example, one benzimidazole derivative bearing three hydroxy groups on a phenyl ring was reported as a potent inhibitor with an IC₅₀ value of 8.40 µM. nih.gov Another study on hybrid analogues of benzimidazole containing a thiazole (B1198619) moiety also demonstrated significant inhibitory potentials against α-glucosidase, with some compounds showing IC₅₀ values as low as 2.71 µM.

| Compound Type | Enzyme | IC₅₀ Value Range |

|---|---|---|

| Benzimidazole Hydrazone Derivatives | Yeast α-Glucosidase | 8.40–179.71 µM |

| Benzimidazole-Thiazole Hybrids | α-Glucosidase | 2.71–42.31 µM |

| Chloro-/fluorobenzyl-substituted benzimidazolium salts | α-Glucosidase | 45.77–102.61 µM (Kᵢ) |

Poly ADP-ribose Glycohydrolase (PARG) Inhibition by 1-Prop-2-ynylbenzimidazole

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR), a complex polymer synthesized by PARP enzymes in response to DNA damage. The regulation of PAR levels is crucial for genome maintenance and cell survival, making PARG a target for cancer therapy, particularly in tumors with DNA repair defects. Inhibition of PARG leads to the accumulation of PAR, which can interfere with DNA replication and repair processes. While the broader class of benzimidazoles has been investigated for inhibition of the related PARP enzymes, specific studies detailing the direct inhibition of PARG by 1-Prop-2-ynylbenzimidazole or its 5,6-dimethyl derivative were not prominent in the surveyed literature. nih.govresearchgate.net Therefore, the specific inhibitory activity and potential of this particular compound against PARG remain an area for future investigation.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition (General concepts derived from studies on related dimethyl compounds)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators, and dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs.

The benzimidazole scaffold has been utilized to develop compounds with anti-inflammatory properties, acting through the inhibition of these enzymes. Structure-activity relationship (SAR) studies on 2-phenyl-substituted benzimidazoles have provided insights into the features that govern their inhibitory activity against COX and 5-LOX. For instance, the presence of an amine group at one position was found to enhance the inhibition of both enzymes, while substitutions at other positions could selectively favor either COX or LOX inhibition. A hydrophilic group at a specific position on the phenyl ring tends to enhance COX-2 inhibition, whereas a methoxy (B1213986) group favors 5-lipoxygenase inhibition. These findings underscore the potential to fine-tune the benzimidazole structure to achieve desired inhibitory profiles against the enzymes of the inflammatory cascade.

Elucidation of Enzyme-Inhibitor Interaction Mechanisms

Understanding the molecular interactions between benzimidazole derivatives and their target enzymes is crucial for rational drug design. Molecular docking studies have been widely employed to elucidate these mechanisms, providing detailed insights into the binding modes of these inhibitors.

For carbonic anhydrase inhibitors, docking studies revealed that the thiazolo-benzimidazole scaffold can effectively mimic the phenyl moiety, establishing crucial hydrophobic interactions and hydrogen bonds within the enzyme's active site. In the case of cholinesterase inhibition, molecular modeling has shown that hydroxyl groups and the heterocyclic ring of benzimidazole-related structures participate in key interactions, such as hydrogen bonds and π-π stacking, with the enzyme.

Similarly, for α-glucosidase inhibitors, docking analyses have indicated that active compounds form hydrogen bonds and arene-arene interactions with specific active site residues like Glu 276, Asp 214, and Phe 177. nih.gov These computational studies consistently highlight that the inhibitory potency of benzimidazole derivatives is driven by a combination of hydrogen bonding with key amino acid residues and hydrophobic interactions within the enzyme's active site pocket, which collectively stabilize the enzyme-inhibitor complex. nih.gov

Receptor Binding Affinity and Selectivity Studies (Pertaining to related dimethyl-substituted compounds)

The benzimidazole scaffold, particularly with substitutions at the 5 and 6 positions, has been a subject of investigation for its interaction with various biological targets, including cannabinoid receptors.

Research into benzimidazole derivatives has revealed their potential as modulators of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system and are involved in a multitude of physiological processes. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in immune cells and peripheral tissues. pitt.edu

Studies by AstraZeneca have identified benzimidazole derivatives with agonist activity at cannabinoid receptors. Specifically, compounds with a carboxamide substitution at the C5 position of the benzimidazole ring have been shown to be highly selective CB2 agonists. mdpi.com One such compound demonstrated a 970-fold selectivity for the CB2 receptor over the CB1 receptor. mdpi.com Further modifications, such as replacing the carboxamido group with a sulfamoyl group, have yielded compounds with comparable cannabinoid receptor agonist properties. mdpi.com

The following table displays the binding affinity (Ki) of a representative 5-carboxamide substituted benzimidazole for human CB1 and CB2 receptors, illustrating the high selectivity for CB2.

| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |

| 5-Carboxamide Benzimidazole Derivative | Human CB1 | 3170 | 970-fold for CB2 |

| Human CB2 | 3.3 |

Data sourced from a study on benzimidazole derivatives as cannabinoid receptor agonists. mdpi.com

The structure-activity relationship (SAR) of benzimidazole derivatives highlights the critical role of substituents on the benzimidazole core in determining their affinity and selectivity for cannabinoid receptors. Substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence anti-inflammatory activity, which is often mediated by cannabinoid receptors. mdpi.com

For instance, SAR studies on 2-arylmethyl or 2-aliphatic benzimidazole amides have provided insights into the structural requirements for CB2 receptor selectivity. It was found that compounds with an ethyl group at the R1 position are more potent and selective towards the CB2 receptor compared to N-unsubstituted derivatives. nih.gov Furthermore, a derivative with a 2-chlorobenzyl substituent at the R2 position was identified as the most potent compound for the CB2 receptor, exhibiting a 100-fold selectivity over the CB1 receptor. nih.gov Conversely, substitutions on the aryl group in the R2 position generally led to a decrease in potency for the CB2 receptor and a loss of activity at the CB1 receptor. nih.gov

Role in Biological Pathways and Natural Products

The 5,6-dimethylbenzimidazole (B1208971) moiety is a crucial component in fundamental biological processes, most notably as a key structural element of vitamin B12.

The biosynthesis of 5,6-dimethylbenzimidazole and its incorporation into vitamin B12 is a well-defined enzymatic process in certain prokaryotes.

In the aerobic pathway, DMB is synthesized from flavin mononucleotide (FMNH₂) by the enzyme 5,6-dimethylbenzimidazole synthase, also known as BluB. nih.govnih.govwikipedia.org This enzyme catalyzes the oxygen-dependent fragmentation of the flavin's isoalloxazine ring to form DMB. nih.govnih.gov

An anaerobic biosynthetic pathway has also been identified, which involves a set of five genes, bzaABCDE, that are sufficient for the production of DMB. pnas.org This pathway proceeds through intermediates such as 5-hydroxybenzimidazole (B117332) and 5-methoxybenzimidazole. pnas.org

Once synthesized, DMB is incorporated into the vitamin B12 structure. The enzyme nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase (CobT) plays a key role in this process by catalyzing the reaction between DMB and a nicotinate (B505614) ribonucleotide to form α-ribazole-5'-phosphate, a key intermediate in the assembly of the nucleotide loop of cobalamin. nih.govwikipedia.org This integration into the vitamin B12 molecule is a critical step for the metabolic functions that depend on this essential coenzyme.

Diverse Biological Activities Exhibited by Related Benzimidazole Scaffolds

The benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be modified to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. frontiersin.orgresearchgate.net

Benzimidazole derivatives have been extensively studied and have shown a remarkable array of biological effects, including:

Antimicrobial and Antifungal Activity: Many benzimidazole compounds exhibit potent activity against various bacteria and fungi. frontiersin.orgisca.me

Antiviral Activity: Certain derivatives, such as 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB), have been noted for their ability to inhibit viral RNA synthesis. isca.memdpi.com

Anticancer Activity: The structural similarity of benzimidazoles to purines allows them to interfere with DNA processing, making them candidates for anticancer drugs. nih.govfrontiersin.org

Anti-inflammatory and Analgesic Activity: Benzimidazole-based compounds are known to act as anti-inflammatory and analgesic agents, partly through the inhibition of cyclooxygenases (COXs). frontiersin.orgmdpi.com

Antiulcer Activity: Several benzimidazole derivatives are potent inhibitors of the H+/K+-ATPase proton pump, leading to their use as antiulcer medications. frontiersin.orgresearchgate.net

Antihistaminic and Antihypertensive Activities: The versatility of the benzimidazole structure has also led to the development of compounds with antihistaminic and antihypertensive properties. researchgate.net

The wide range of activities is attributed to the ability of the benzimidazole structure to undergo various substitutions, which fine-tunes its interaction with specific biological targets. isca.me

Antimicrobial and Antifungal Activities

Derivatives of 5,6-dimethylbenzimidazole have demonstrated notable activity against a range of microbial and fungal pathogens. The structural features of these compounds, including the nature and position of substituents, play a crucial role in determining their efficacy and spectrum of activity.

Newly synthesized Schiff bases of 5,6-dimethylbenzimidazole have been evaluated for their antimicrobial properties. These derivatives showed activity against both Gram-positive and Gram-negative bacteria, with a generally higher efficacy observed against Gram-negative strains. researchgate.net The antimicrobial potential of benzimidazole derivatives is often attributed to their ability to inhibit microbial growth through various mechanisms, which can be influenced by the specific substitutions on the benzimidazole core. pjmonline.org

In the realm of antifungal research, various benzimidazole derivatives have been synthesized and tested against pathogenic fungi. For instance, certain novel 2,5-disubstituted benzimidazole derivatives have exhibited promising antifungal activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 4 µg/mL. nih.gov The antifungal action of some benzimidazole compounds is linked to the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. mdpi.com Phenylhydrazone derivatives of benzimidazole have also been investigated as potential antifungal agents against phytopathogenic fungi, with some compounds showing significant inhibitory activity. mdpi.com

The following table summarizes the antimicrobial and antifungal activities of selected 5,6-dimethylbenzimidazole derivatives and related compounds from various studies.

| Compound Type | Target Organism(s) | Key Findings |

| 5,6-dimethylbenzoimidazol Schiff Bases | Gram-positive and Gram-negative bacteria | Showed broad-spectrum antibacterial activity, with higher efficacy against Gram-negative bacteria. researchgate.net |

| 2,5-disubstituted benzimidazole derivatives | Fungi and Bacteria | Exhibited good antifungal and broad-spectrum antibacterial activity, with MIC values as low as 4 µg/mL for antifungal and 2 µg/mL for antibacterial activity. nih.gov |

| Benzimidazole phenylhydrazone derivatives | Rhizoctonia solani, Magnaporthe oryzae | Demonstrated significant inhibitory activity against phytopathogenic fungi. mdpi.com |

| Fluorinated benzimidazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Fluoro-substituted compounds showed good antibacterial and antifungal properties. The presence of a methyl group at position 5 was suggested to be beneficial for antifungal activity against C. parapsilosis. researchgate.net |

Anticancer and Anti-inflammatory Properties

The 5,6-dimethylbenzimidazole scaffold has been a focal point in the development of novel anticancer and anti-inflammatory agents. The substitution at the 1 and 2 positions of the benzimidazole ring has been shown to significantly influence the biological activity of these compounds. nih.gov

In anticancer research, novel aminothiazole-benzazole-based amide derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, showing IC50 values in the micromolar range. researchgate.net Similarly, N,N'-functionalized benzimidazolium salts and their silver(I)-N-heterocyclic carbene complexes have demonstrated significant growth inhibition against human cervical cancer (HeLa) and estrogen-positive breast cancer (MCF-7) cell lines. nih.gov The anticancer potential of benzimidazole derivatives is also being explored through their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication. nih.gov

Regarding anti-inflammatory properties, a series of 2-substituted benzimidazole derivatives were synthesized and assessed for their potential. nih.gov Some of these compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in in vitro assays. nih.gov The anti-inflammatory mechanism of benzimidazole derivatives can involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov

The table below presents findings from studies on the anticancer and anti-inflammatory activities of relevant benzimidazole derivatives.

| Compound Type | Activity | Cell Line/Model | Key Findings |

| Aminothiazole-benzazole-based amides | Anticancer | MCF-7, A549 | Exhibited cytotoxic activity with IC50 values ranging from 17.2 to 80.6 μM. researchgate.net |

| N,N'-functionalized benzimidazolium salts | Anticancer | HeLa, MCF-7 | All compounds exhibited significant growth inhibition against the tested cell lines. nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Anticancer | SW480, A549 | Showed excellent cytotoxicity, with one derivative exhibiting an IC50 of 0.15 ± 0.01 μM against A549 cells. nih.gov |

| 2-substituted benzimidazole derivatives | Anti-inflammatory | In vitro oxidative burst assay, in vivo carrageenan-induced paw edema | Some derivatives showed IC50 values lower than ibuprofen and a comparable anti-inflammatory effect to diclofenac (B195802) sodium in vivo. nih.gov |

Immunomodulatory Effects

The immunomodulatory potential of benzimidazole derivatives is an emerging area of research. Studies have suggested that certain compounds containing the benzimidazole nucleus can influence the immune response.

Research on new condensed benzimidazole derivatives has shown that some of these compounds, when administered to mice, stimulated both humoral and cellular components of the primary immune response to sheep erythrocytes. This indicates a potential for these derivatives to act as immunostimulatory agents.

Further investigations into novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives revealed that some compounds were significant inhibitors of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) generation from murine macrophage cells. This suggests an anti-inflammatory mechanism through the modulation of macrophage activity.

The table below summarizes the observed immunomodulatory effects of certain benzimidazole derivatives.

| Compound Type | Model | Key Findings |

| Condensed benzimidazole derivatives | CBA mice immunized with sheep erythrocytes | Stimulated humoral and cellular elements of the primary immune response. |

| 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives | Raw murine macrophage 264.7 cells | Significant inhibition of LPS-stimulated nitric oxide generation. |

Antioxidant Activities

Benzimidazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation is a key aspect of their antioxidant potential.

Studies on some imines containing 1H-benzimidazoles have demonstrated their in vitro antioxidant properties. These compounds were found to inhibit lipid peroxidation (LPO) in rat liver microsomes, with the most active compound showing 57% inhibition, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant activity of benzimidazole derivatives is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com

The antioxidant potential of selected benzimidazole derivatives is highlighted in the following table.

| Compound Type | Assay | Key Findings |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Rat liver microsomal lipid peroxidation (LPO) inhibition | All synthesized compounds, except one, exhibited LPO inhibitory activity ranging from 15-57%. mdpi.com |

| Benzimidazolehydrazone derivatives | DPPH radical scavenging, Ferric reducing antioxidant power (FRAP), Oxygen radical absorbance capacity (ORAC) | The position and number of hydroxyl groups on the aryl ring significantly influenced the antioxidant activity. |

| ZnO NP-synthesized benzimidazole derivatives | DPPH radical scavenging | One of the synthesized compounds exhibited the highest antioxidant activity among those tested. |

Future Research Directions and Applications in Chemical Biology

Rational Design and Synthesis of Novel 5,6-Dimethyl-1-prop-2-ynylbenzimidazole Analogues with Enhanced Specificity

Future research should focus on the rational design and synthesis of novel analogues of this compound to enhance target specificity and potency. The synthesis of such compounds can be achieved through the alkylation of 5,6-dimethylbenzimidazole (B1208971) with propargyl bromide. nih.gov The core structure can be systematically modified to explore structure-activity relationships (SAR).

Key areas for analogue development include:

Modification of the Benzimidazole (B57391) Core: Introduction of various substituents on the benzene (B151609) ring could modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for specific biological targets.

Derivatization of the Propargyl Group: The terminal alkyne of the propargyl group is a key functional handle. It can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to conjugate the benzimidazole core to a wide variety of molecules, including fluorescent dyes, affinity tags, or molecules that direct the compound to specific cellular compartments. researchgate.net

Synthesis of Hybrid Molecules: The propargyl group allows for the creation of hybrid molecules by linking this compound to other pharmacophores. This strategy could lead to the development of multi-target drugs with novel mechanisms of action. For instance, creating hybrids with pyrazole (B372694) or triazole moieties has shown promise in developing potent antioxidant and antiproliferative agents. nih.govnih.gov

A proposed synthetic scheme for generating diverse analogues is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-propargylation | 5,6-dimethylbenzimidazole, propargyl bromide, K2CO3, acetone | This compound |

| 2 | Click Chemistry | This compound, various azides, Cu(I) catalyst | 1,2,3-triazole-linked benzimidazole analogues |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

A critical area for future investigation is the detailed elucidation of the molecular mechanisms underlying the biological activities of this compound and its analogues. The benzimidazole scaffold is known to interact with various biological targets, including enzymes and receptors. researchgate.net

Future mechanistic studies should employ a combination of advanced techniques:

Target Identification and Validation: The propargyl group can be used to synthesize affinity-based probes for "pull-down" experiments to identify cellular binding partners. This involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates.

Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compound in complex with its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding modes of the compound with various targets and help to rationalize observed structure-activity relationships. rug.nl

Integration of High-Throughput Screening with Computational and Experimental Approaches

High-throughput screening (HTS) is a powerful tool for discovering new biological activities of a compound and for identifying hit molecules from large chemical libraries. ewadirect.comsigmaaldrich.com Future research should integrate HTS with computational and other experimental approaches to accelerate the discovery and optimization of this compound-based therapeutics.

A potential workflow could involve:

Virtual Screening: Utilize computational models of known biological targets to screen virtual libraries of this compound analogues to prioritize compounds for synthesis and experimental testing.

High-Throughput Synthesis: Employ automated synthesis platforms to rapidly generate a diverse library of analogues based on the core scaffold.

Phenotypic and Target-Based HTS: Screen the synthesized library in a variety of cell-based phenotypic assays and target-based biochemical assays to identify compounds with desired biological activities. youtube.comnih.gov

Hit-to-Lead Optimization: Use the data from HTS and computational modeling to guide the iterative optimization of hit compounds to improve their potency, selectivity, and drug-like properties.

Exploration of Additional Biological Targets and Signal Transduction Pathways

The broad pharmacological potential of the benzimidazole scaffold suggests that this compound and its derivatives may interact with a range of biological targets and modulate various signal transduction pathways. frontiersin.org

Future research should aim to explore these untapped therapeutic possibilities:

Kinase Inhibition: Many benzimidazole derivatives are known to be potent kinase inhibitors. Screening of this compound against a panel of kinases could reveal novel anticancer or anti-inflammatory agents.

Modulation of G-Protein Coupled Receptors (GPCRs): Given the structural similarity of the benzimidazole core to endogenous purines, there is potential for these compounds to interact with purinergic receptors or other GPCRs.

Targeting Protein-Protein Interactions: The development of analogues could lead to molecules capable of disrupting specific protein-protein interactions that are critical in various disease states.

Antimicrobial and Antiviral Applications: The historical success of benzimidazoles as anti-infective agents warrants further investigation into the potential of this compound and its analogues against a broad spectrum of pathogens. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dimethyl-1-prop-2-ynylbenzimidazole, and how can reaction efficiency be optimized?

- Methodology :

- Traditional condensation : Use 5,6-dimethylbenzimidazole with propargyl bromide under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Monitor completion via TLC .

- Microwave-assisted synthesis : Employ Pd(OAc)₂/benzimidazole catalytic systems under microwave irradiation (e.g., 100–150°C, 30 min) for faster reaction kinetics and improved yields .

- Optimization : Adjust stoichiometry, solvent polarity, and catalyst loading. Validate purity via elemental analysis and NMR .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group) .

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH₃), benzimidazole protons (δ ~7.1–7.5 ppm), and propargyl protons (δ ~2.5–3.0 ppm) .

- UV-Vis : Assess π→π* transitions in the benzimidazole core (λ ~250–300 nm) for preliminary quality evaluation .

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial assays : Use agar diffusion/broth dilution methods against Gram-positive/negative bacteria. Compare inhibition zones to controls (e.g., ampicillin) .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Data validation : Replicate experiments with positive/negative controls and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for benzimidazole derivatives targeting specific receptors?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with therapeutic targets (e.g., kinase enzymes). Validate with in vitro assays .

- QSAR modeling : Apply multiple linear regression (MLR) to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

- Fragment-based design : Introduce substituents (e.g., halogens, methyl groups) at positions 1, 2, or 5/6 to modulate lipophilicity and binding affinity .

Q. What strategies address synthetic challenges in functionalizing the benzimidazole core at position 2?

- Methodology :

- Rearrangement reactions : Utilize heterocyclic precursors (e.g., quinoxalines) to access 2-substituted derivatives under acidic conditions .

- Cross-coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts and microwave irradiation for regioselectivity .

- Protecting groups : Temporarily block reactive sites (e.g., N-H with Boc groups) to direct substitution .

Q. How do catalytic systems involving this compound enhance coupling reactions like Heck-Mizoroki?

- Methodology :

- Ligand design : Coordinate Pd(OAc)₂ with the benzimidazole’s nitrogen atoms to stabilize Pd(0) intermediates .

- Microwave optimization : Screen temperature (80–120°C), solvent (DMF/H₂O), and base (Et₃N) for improved turnover frequency .

- Mechanistic studies : Use DFT calculations to map transition states and identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodology :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation time .

- Meta-analysis : Aggregate data from multiple studies using hierarchical clustering (HCA) to identify outliers or confounding variables .

- In silico validation : Cross-check experimental IC₅₀ values with QSAR predictions to detect anomalies .

Q. What computational tools predict the pharmacokinetic and dynamic properties of this compound?

- Methodology :